molecular formula C20H18N6O2 B2533368 2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891120-26-6

2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2533368
CAS No.: 891120-26-6
M. Wt: 374.404
InChI Key: HAEKGVCVKSWMNN-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” belongs to the class of organic compounds known as phenylpyridazines . It is a versatile material with diverse applications in scientific research. Its unique structure enables it to be used in various applications.


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines involves the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of this compound is unique and complex. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are unique. For instance, it has been described as a white solid . The compound’s NMR (Nuclear Magnetic Resonance) data provides detailed information about its structure .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Heterocyclic compounds, like triazolo[4,3-b]pyridazines, are central to the development of new pharmaceuticals due to their structural diversity and complexity. For instance, the synthesis and rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines have been explored for their potential chemical and biological properties (Lashmanova et al., 2019). These synthetic methodologies are crucial for generating new molecules that could have enhanced biological activities or could serve as intermediates for further chemical transformations.

Antimicrobial and Antiviral Properties

Several studies have been conducted on the antimicrobial and antiviral properties of triazolo[4,3-b]pyridazine derivatives. For example, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (Abunada et al., 2008). Additionally, compounds within this family have shown promising antiviral activity against hepatitis A virus, offering a pathway for the development of new antiviral drugs (Shamroukh & Ali, 2008).

Pharmacological Evaluation

The pharmacological evaluation of 1,2,4-triazoles, which share a structural motif with the compound of interest, has identified several analogs with potential medicinal applications. These studies involve the synthesis, characterization, and evaluation of these compounds for their biological activities, such as antimicrobial and antitubercular effects, highlighting the versatility of triazole-based compounds in drug development (Patel, Khan, & Rajani, 2010).

Structural Analysis and Drug Design

The detailed structural analysis of related compounds, such as through X-ray diffraction and DFT calculations, provides insights into their molecular geometry, electronic properties, and potential interactions with biological targets. These studies are foundational for rational drug design, allowing researchers to optimize compound properties for better efficacy and reduced toxicity (Sallam et al., 2021).

Properties

IUPAC Name

2-ethoxy-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-3-28-20-16(8-5-11-21-20)19(27)22-15-7-4-6-14(12-15)17-9-10-18-24-23-13(2)26(18)25-17/h4-12H,3H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKGVCVKSWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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